molecular formula C10H15Cl2N5 B2961198 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride CAS No. 2155852-44-9

1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride

Cat. No.: B2961198
CAS No.: 2155852-44-9
M. Wt: 276.17
InChI Key: LOWCPGFFVYCMEK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound “1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride” (CAS: EN300-138731) is a heterocyclic organic molecule with a molecular formula of C₁₃H₁₇Cl₂N₅ and a molecular weight of 347.24 g/mol . Its structure features:

  • A pyrazolo[1,5-a]pyrazine core substituted with a methyl group at the 2-position.
  • An azetidin-3-amine moiety linked to the pyrazine ring, providing a secondary amine functional group.
  • Two hydrochloride counterions, enhancing aqueous solubility and stability for pharmacological applications.

The dihydrochloride salt form improves bioavailability, making it suitable for preclinical studies targeting central nervous system (CNS) or metabolic receptors .

Properties

IUPAC Name

1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.2ClH/c1-7-4-9-10(14-5-8(11)6-14)12-2-3-15(9)13-7;;/h2-4,8H,5-6,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWCPGFFVYCMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CC(C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core[_{{{CITATION{{{2{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo[1,5-a ...](https://link.springer.com/article/10.1007/s10593-020-02849-4). One common approach is the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure[{{{CITATION{{{2{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo1,5-a .... The resulting pyrazolo[1,5-a]pyrazine derivatives are then further modified to introduce the azetidin-3-amine group[{{{CITATION{{{_2{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo1,5-a ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity[_{{{CITATION{{{_2{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo1,5-a .... The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo1,5-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Overview

The compound belongs to a class of pyrazolo-fused heterocycles, which are widely explored for their drug-like properties. Below is a comparative analysis with structurally related analogs:

Compound Name Core Structure Key Substituents Pharmacological Target Molecular Weight (g/mol) Key Properties
1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride Pyrazolo[1,5-a]pyrazine 2-Methyl, azetidin-3-amine (dihydrochloride) Undisclosed (likely CNS/metabolic) 347.24 High solubility (HCl salt), moderate LogP
Anagliptin Hydrochloride Pyrazolo[1,5-a]pyrimidine 2-Cyanopyrrolidine DPP-IV inhibitor ~462.97 (estimated) High selectivity for DPP-IV, oral efficacy
CE-178253 Pyrazolo[1,5-a][1,3,5]triazine 4-Chlorophenyl, ethylaminoazetidine CB1 receptor antagonist ~598.83 (estimated) Central CB1 antagonism, anti-obesity effects
Pyrazolo[1,5-a]pyridin-3-ylmethanamine HCl Pyrazolo[1,5-a]pyridine Methanamine (primary amine) Undisclosed 183.64 Lower molecular weight, limited solubility
2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo[1,5-a]pyrimidine 6-Bromo, 3-cyano Kinase inhibition (hypothesized) ~266.08 High LogP (lipophilic), potential toxicity

Key Findings

Core Heterocycle Influence :

  • Pyrazine vs. Pyrimidine vs. Triazine :

  • This may influence receptor binding specificity .
  • Anagliptin’s pyrazolo[1,5-a]pyrimidine core contributes to DPP-IV inhibition, while CE-178253’s triazine core enables CB1 antagonism .

Substituent Effects: Azetidine Amine: The target compound’s azetidine ring offers conformational rigidity and moderate basicity (pKa ~8–9), favoring membrane permeability over pyrrolidine (Anagliptin) or ethylaminoazetidine (CE-178253) . Halogenation: Bromo or chloro substituents (e.g., CE-178253, ) increase molecular weight and lipophilicity but may introduce toxicity risks .

Salt Form and Solubility: The dihydrochloride salt (target compound) provides superior aqueous solubility (~10–20 mg/mL) compared to non-salt forms like pyrazolo[1,5-a]pyridin-3-ylmethanamine (), which likely requires formulation aids for bioavailability .

Therapeutic Potential: Anagliptin’s success as a DPP-IV inhibitor validates pyrazolo-fused scaffolds for metabolic disorders . CE-178253’s CB1 antagonism suggests CNS applicability, but its high molecular weight may limit blood-brain barrier penetration compared to the target compound .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Anagliptin CE-178253
LogP ~1.5 (estimated) ~1.2 ~3.8
Solubility (mg/mL) 15–20 (HCl salt) 5–10 (HCl salt) <1 (free base)
PSA (Ų) ~70 ~85 ~95
CYP Inhibition Low (predicted) Moderate High
  • LogP : The target compound’s balance between lipophilicity and solubility suggests favorable oral absorption .
  • PSA (Polar Surface Area) : Lower PSA (~70 Ų) compared to CE-178253 (~95 Ų) may enhance CNS penetration .

Biological Activity

1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride, also known by its CAS number 2155852-44-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C10H13N52ClC_{10}H_{13}N_5\cdot 2Cl and a molecular weight of 276.17 g/mol. Its structural components suggest potential interactions with various biological targets.

PropertyValue
Molecular FormulaC10H13N52ClC_{10}H_{13}N_5\cdot 2Cl
Molecular Weight276.17 g/mol
CAS Number2155852-44-9
Physical FormPowder

Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine moiety often exhibit diverse biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. The specific mechanism of action for 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride is still under investigation; however, it is hypothesized to interact with key receptors and enzymes involved in cellular signaling pathways.

Potential Targets:

  • Thymidine Phosphorylase (TP) : Inhibitors of TP have shown promise in cancer therapy by suppressing tumor growth and metastasis .
  • α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPAR) receptors : Modulation of these receptors may lead to neuroprotective effects .

Antitumor Activity

Preliminary studies suggest that derivatives related to pyrazolo compounds exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine have shown growth inhibition in tumor cell lines with GI(50) values reaching sub-micromolar concentrations .

Neuroprotective Effects

The neuroprotective potential of pyrazolo derivatives has been explored in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, suggesting applications in conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies

  • Antiproliferative Studies : A study investigated the SAR (structure–activity relationship) of pyrazolo derivatives and found significant antiproliferative activity against over 50 tumor cell lines. The presence of specific substituents was crucial for enhancing activity .
  • Neuroprotection : Research focusing on the modulation of AMPARs demonstrated that certain pyrazolo derivatives could provide robust seizure protection in animal models, indicating their potential for treating epilepsy .

Toxicity and Safety

While the biological activities are promising, it is essential to evaluate the toxicity profiles of these compounds. Current research emphasizes the need for thorough preclinical studies to assess safety before advancing to clinical trials.

Future Directions

Continued exploration into the pharmacological properties of 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride is warranted. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with its targets.
  • Clinical Trials : Evaluating efficacy and safety in human subjects.
  • Analog Development : Synthesizing new derivatives to enhance biological activity and reduce toxicity.

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